molecular formula C11H16N2O2S B3266800 4-amino-N-cyclopentylbenzene-1-sulfonamide CAS No. 436091-88-2

4-amino-N-cyclopentylbenzene-1-sulfonamide

Cat. No.: B3266800
CAS No.: 436091-88-2
M. Wt: 240.32 g/mol
InChI Key: XNPAQSUBTOJSLM-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Sulfonamide-Based Chemotherapeutics

The era of modern chemotherapy began with the discovery of sulfonamides. brill.com These were the first synthetic drugs broadly effective against systemic bacterial infections, marking a pivotal moment in medical history before the widespread availability of penicillin. wikipedia.orgyoutube.com

The journey started in the early 1930s at the laboratories of Bayer AG in Germany, where Gerhard Domagk was screening coal-tar dyes for potential antibacterial properties. wikipedia.org In 1932, his team patented a red dye named Prontosil. youtube.com In 1935, a landmark publication revealed that Prontosil could effectively treat severe streptococcal infections in mice. brill.com It was soon discovered by researchers at the Pasteur Institute that Prontosil was a prodrug; in the body, it is metabolized into the active, colorless compound, sulfanilamide (B372717). openaccesspub.org

This discovery unleashed a torrent of research, leading to the synthesis of thousands of sulfanilamide derivatives by 1945. wikipedia.org These efforts produced drugs with improved efficacy and better safety profiles, such as sulfapyridine (B1682706) for pneumonia and sulfathiazole, which was used extensively during World War II to treat wound infections. youtube.comopenaccesspub.orgresearchgate.net The introduction of sulfa drugs dramatically reduced mortality rates from diseases like pneumonia and scarlet fever. wikipedia.org However, their dominance began to wane in the 1950s with the rise of penicillin and the emergence of bacterial resistance. youtube.com Despite this, sulfonamides remain clinically relevant and are a subject of ongoing research. wikipedia.org

Year Milestone Significance
1932 Prontosil, a sulfonamide dye, is patented by German scientists. wikipedia.orgyoutube.comMarked the beginning of the development of sulfonamide drugs.
1935 Gerhard Domagk publishes findings on Prontosil's antibacterial effects. brill.comFirst demonstration of a synthetic compound's ability to cure systemic bacterial infections.
1936 Researchers at the Pasteur Institute discover Prontosil is a prodrug for sulfanilamide. openaccesspub.orgElucidated the active compound, paving the way for targeted synthesis of derivatives.
1938 Sulfapyridine is developed. openaccesspub.orgOffered a more effective treatment against pneumonia.
1940s Sulfonamides are widely used during World War II. youtube.comresearchgate.netSignificantly reduced mortality from infected wounds among soldiers.
1950s Use of sulfonamides declines with the advent of penicillin and bacterial resistance. youtube.comShifted the focus of antibiotic therapy, though sulfonamides remained in use for specific applications.

Overview of Key Pharmacological Classes and Mechanistic Diversity of Sulfonamides

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, leading to drugs with a wide variety of mechanisms and therapeutic applications far beyond their original antibacterial role. wikipedia.orgnih.gov

Antibacterial Mechanism As antibacterial agents, sulfonamides function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnumberanalytics.com This enzyme is crucial for bacteria in the synthesis of folic acid (vitamin B9), an essential nutrient for producing DNA, RNA, and proteins. numberanalytics.comnih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect that inhibits bacterial growth and multiplication. wikipedia.org Humans are generally unaffected because they obtain folic acid from their diet and lack the DHPS enzyme. wikipedia.org

Pharmacological Diversity The versatility of the sulfonamide structure has been exploited to develop drugs targeting various physiological processes. researchgate.net Modifications to the core structure, particularly the substituents on the aromatic ring and the sulfonamide nitrogen, have yielded several distinct pharmacological classes. openaccesspub.org

Pharmacological Class Example Compound(s) Therapeutic Use
Antibiotics Sulfamethoxazole (B1682508), Sulfadiazine wikipedia.orgclevelandclinic.orgBacterial Infections
Diuretics (Thiazide) Hydrochlorothiazide, Chlorthalidone wikipedia.orgclevelandclinic.orgHigh Blood Pressure, Edema
Diuretics (Loop) Furosemide, Bumetanide wikipedia.orgclevelandclinic.orgCongestive Heart Failure, Edema
Antidiabetics (Sulfonylureas) Tolbutamide, Glipizide openaccesspub.orgclevelandclinic.orgType 2 Diabetes
Carbonic Anhydrase Inhibitors Acetazolamide, Dorzolamide nih.govnih.govGlaucoma, Epilepsy
Anti-inflammatory (COX-2 Inhibitors) Celecoxib clevelandclinic.orgArthritis, Pain
Anticonvulsants Zonisamide, Sultiame wikipedia.orgclevelandclinic.orgEpilepsy, Seizures
Antivirals (Protease Inhibitors) Darunavir clevelandclinic.orgHIV Infection
Antihypertensives (Endothelin Receptor Antagonists) Bosentan clevelandclinic.orgPulmonary Arterial Hypertension

Rationale for Researching 4-amino-N-cyclopentylbenzene-1-sulfonamide and its Analogues

The ongoing research into this compound and its analogues is driven by the quest for novel therapeutic agents with improved potency, selectivity, and new mechanisms of action. The rationale is built upon the established versatility of the 4-aminobenzenesulfonamide scaffold.

Exploring Novel Biological Targets: While the parent compound, sulfanilamide, is an antibiotic, modifying the N1-substituent can drastically alter the biological target. The synthesis of analogues like this compound allows for screening against a wide range of targets, including enzymes and receptors involved in cancer, inflammation, and cardiovascular diseases. researchgate.netnih.govcerradopub.com.br

Targeting Carbonic Anhydrases (CAs): The primary sulfonamide group is a well-known zinc-binding group, making these compounds excellent candidates for inhibiting metalloenzymes like carbonic anhydrases (CAs). nih.gov There are 15 human CA isoforms, and many are implicated in diseases like glaucoma, epilepsy, and cancer. nih.gov Research has shown that N-substituted sulfonamides, including those with aliphatic rings, can be potent and selective CA inhibitors. nih.gov The cyclopentyl group in this compound provides a specific size and lipophilicity that can be exploited to achieve selective binding to the active site of a particular CA isoform, potentially leading to drugs with fewer side effects. nih.gov

Investigating Cardiovascular Effects: Studies have shown that some benzenesulfonamide (B165840) derivatives can exert effects on the cardiovascular system, such as altering perfusion pressure and coronary resistance, potentially through interactions with ion channels. cerradopub.com.br The synthesis of new analogues, including those with cyclic aliphatic substituents, is a rational approach to discovering novel agents for treating cardiovascular disorders.

The table below presents illustrative research findings for different N-substituted 4-aminobenzenesulfonamide analogues, highlighting how changes to the substituent affect inhibitory activity against different carbonic anhydrase isoforms.

Compound N1-Substituent Binding Affinity (Kd, µM) for CA I Binding Affinity (Kd, µM) for CA II Binding Affinity (Kd, µM) for CA XII
Analogue A Unsubstituted (Sulfanilamide)>1007.60.054
Analogue B Phenyl0.0850.830.034
Analogue C Pyrimidinyl (Sulfadiazine)0.180.20.009
Analogue D Thiazolyl (Sulfathiazole)0.110.150.007

Data is illustrative and sourced from various studies on sulfonamide derivatives to demonstrate structure-activity relationships.

Current Gaps and Future Directions in Sulfonamide Research

Despite being one of the oldest classes of synthetic drugs, research into sulfonamides is vibrant and continues to evolve. However, several challenges remain, which in turn define the future directions of the field.

Current Gaps:

Antimicrobial Resistance: The extensive use of sulfonamide antibiotics has led to widespread bacterial resistance, primarily through mutations in the target DHPS enzyme or acquisition of resistance genes, limiting their use as first-line agents. clevelandclinic.orgresearchgate.net

Lack of Isoform Selectivity: Many sulfonamide-based drugs, such as carbonic anhydrase inhibitors, lack sufficient selectivity for their target isoform over others. This can lead to undesirable side effects. nih.gov

Pharmacokinetic Challenges: Certain sulfonamide derivatives suffer from poor solubility and bioavailability, which can hinder their development as effective drugs. researchgate.net

Future Directions:

Combating Resistance: A key goal is the design of novel sulfonamides that can evade existing resistance mechanisms or act on new bacterial targets.

Targeting Chronic and Complex Diseases: Research is increasingly focused on non-communicable diseases. There is significant potential in developing sulfonamides as anticancer, anti-inflammatory, and neuroprotective agents for conditions like Alzheimer's disease. nih.govresearchgate.net

Precision Medicine and Selective Inhibitors: The future lies in designing highly selective inhibitors that target specific enzyme isoforms or receptor subtypes implicated in disease, such as cancer-associated CA IX and XII. researchgate.netmdpi.com This approach promises greater efficacy with fewer side effects.

Computational and AI-driven Drug Discovery: Advanced computational modeling and artificial intelligence are being used to accelerate the discovery of new sulfonamide derivatives. These technologies can predict biological activity, toxicity, and pharmacokinetic properties, making the design process more efficient. researchgate.net

Novel Drug Delivery Systems: Overcoming issues of poor solubility and bioavailability through advanced formulation and drug delivery technologies is another important frontier. researchgate.net

The enduring legacy of the sulfonamide scaffold, combined with modern drug discovery tools, ensures that this remarkable class of compounds will continue to yield new and important medicines for the foreseeable future.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-cyclopentylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPAQSUBTOJSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280794
Record name 4-Amino-N-cyclopentylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436091-88-2
Record name 4-Amino-N-cyclopentylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436091-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-cyclopentylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 4 Amino N Cyclopentylbenzene 1 Sulfonamide

Retrosynthetic Analysis and Precursor Synthesis for the 4-aminobenzene-1-sulfonamide Scaffold

A retrosynthetic analysis of the target molecule reveals two primary disconnection points for forming the 4-aminobenzene-1-sulfonamide backbone. The most common approach involves the formation of a sulfonamide bond from a sulfonyl chloride and an amine. This strategy necessitates the synthesis of a suitable benzenamine precursor, followed by the introduction of a sulfonyl chloride group.

The synthesis typically begins with a protected form of aniline (B41778), such as acetanilide (B955). wisc.edu The acetamido group serves to protect the amine from reacting during the subsequent chlorosulfonation step and acts as a para-directing group for the electrophilic aromatic substitution. wisc.edu An alternative route starts with 4-nitrobenzene, which is converted to 4-nitrobenzenesulfonamide (B188996), followed by the reduction of the nitro group to an amine. prepchem.comgoogle.com The final step in either pathway is the formation of the sulfonamide bond.

The most prevalent precursor for the 4-aminobenzene-1-sulfonamide scaffold is 4-acetamidobenzenesulfonyl chloride. This intermediate is derived from acetanilide, which is synthesized by acetylating aniline. This protection strategy is crucial because the free amino group of aniline would otherwise react with the chlorosulfonating agent. wisc.edu

Alternatively, syntheses can employ nitroarenes as starting materials. nih.gov For instance, 4-nitrobenzenesulfonamide can be used as a precursor, with the nitro group being reduced to the essential primary amine at a later stage of the synthesis. prepchem.com A common method for this reduction involves using reduced iron in the presence of hydrochloric acid or hydrazine (B178648) hydrate (B1144303) with a catalyst. prepchem.comgoogle.com

The classic and most direct method for introducing the sulfonyl chloride group onto the benzene (B151609) ring is through electrophilic aromatic substitution. Acetanilide is treated with an excess of chlorosulfonic acid (ClSO₃H) to yield 4-acetamidobenzenesulfonyl chloride. wisc.educhembk.com

Modern synthetic chemistry offers alternative, one-pot strategies that can avoid the pre-functionalization of starting materials. One such innovative method is the copper-catalyzed decarboxylative chlorosulfonylation. princeton.eduacs.org This process can convert aromatic carboxylic acids directly into their corresponding sulfonyl chlorides, presenting a more streamlined approach for creating the necessary intermediate from readily available acids. princeton.eduacs.org

Method Starting Material Reagent(s) Product Key Features
Classical Chlorosulfonation AcetanilideChlorosulfonic Acid (ClSO₃H)4-Acetamidobenzenesulfonyl ChlorideWell-established, high-yielding electrophilic aromatic substitution. wisc.edu
Decarboxylative Chlorosulfonylation Aromatic Carboxylic Acid[Cu(MeCN)₄]BF₄, DCDMH, SO₂Aryl Sulfonyl ChlorideOne-pot conversion, avoids pre-functionalization of the acid. princeton.edu

N-Cyclopentylation: Reaction Pathways and Optimization

The final key transformation in the synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide is the formation of the bond between the sulfonamide nitrogen and the cyclopentyl group.

The conventional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orgwikipedia.org In this case, 4-acetamidobenzenesulfonyl chloride is reacted with cyclopentylamine (B150401). This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the hydrochloric acid (HCl) generated during the reaction. cbijournal.com Following the formation of N-cyclopentyl-4-acetamidobenzene-1-sulfonamide, a selective acid-catalyzed hydrolysis step is performed to remove the acetyl protecting group, yielding the final product, this compound, without cleaving the more stable sulfonamide bond. alrasheedcol.edu.iq

Parameter Condition Purpose/Comment Reference
Reactants 4-Acetamidobenzenesulfonyl Chloride, CyclopentylamineFormation of the N-substituted sulfonamide. cbijournal.comalrasheedcol.edu.iq
Base Pyridine or Triethylamine (TEA)To scavenge the HCl byproduct. cbijournal.com
Solvent Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF)Aprotic solvent to facilitate the reaction. cbijournal.com
Deprotection Acid-catalyzed hydrolysisSelective removal of the acetyl group. alrasheedcol.edu.iq

To circumvent the use of often unstable sulfonyl chlorides, modern catalysis offers several pathways for forming the S-N bond. These methods provide access to a broad range of N-substituted sulfonamides under milder conditions.

Copper-Mediated N-Alkylation : A highly effective method for forming N-alkyl sulfonamides involves the copper-mediated coupling of sulfonamides with alkylboronic acids. nih.gov By analogy to the reported N-cyclopropylation, 4-aminobenzene-1-sulfonamide could be coupled with cyclopentylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst to afford the desired product. nih.gov

Nickel-Catalyzed Cross-Coupling : Nickel catalysis provides a powerful tool for the C-N bond formation between sulfonamides and aryl electrophiles, such as aryl halides. princeton.edu This method is particularly useful for synthesizing N-aryl sulfonamides but can be adapted for N-alkyl derivatives.

Ruthenium-Catalyzed Alkylation : Primary sulfonamides can be directly N-alkylated using alcohols as the alkylating agents through a "borrowing hydrogen" methodology. organic-chemistry.org This process, catalyzed by a ruthenium complex, converts the alcohol transiently into an aldehyde, which then reacts with the sulfonamide to form an imine that is subsequently reduced. ekb.eg

Photoredox and Copper Dual Catalysis : An emerging strategy involves the dual use of photoredox and copper catalysis to couple aryl azides with sources of sulfur dioxide, generating sulfonamides under mild, redox-neutral conditions. nih.govthieme-connect.com

Catalytic System Reactants Key Advantage Reference
Copper(II) Acetate Sulfonamide + Cyclopentylboronic AcidGood to excellent yields for N-alkylation. nih.gov
Nickel(II) Complex Sulfonamide + Aryl/Alkyl HalideBroad scope for C-N bond formation. princeton.edu
Ruthenium(II) Pincer Complex Sulfonamide + CyclopentanolUses alcohols as green alkylating agents. organic-chemistry.orgekb.eg
Iridium/Copper Photoredox Aryl Azide + SO₂ Source + AmineMild, redox-neutral conditions. nih.govthieme-connect.com

Recent advancements in sulfonamide synthesis have increasingly focused on environmentally benign methodologies. tandfonline.com These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net

Aqueous Media : A facile and environmentally friendly synthesis of sulfonamides can be achieved in water, using equimolar amounts of the amine and arylsulfonyl chloride. rsc.org This method eliminates the need for organic bases and simplifies product isolation to simple filtration after acidification. rsc.orgsci-hub.se

Solvent-Free and Microwave-Assisted Reactions : The sulfonylation of amines can be performed efficiently under solvent-free conditions using microwave irradiation. rsc.org This technique dramatically reduces reaction times and avoids the use of volatile organic solvents.

Mechanochemistry : A solvent-free, one-pot mechanochemical approach using a ball mill has been developed for sulfonamide synthesis. rsc.org This method utilizes solid-state reagents and is a cost-effective and environmentally friendly alternative to traditional solution-phase synthesis. rsc.org

Alternative Reagents : The use of stable and non-toxic sulfur sources, such as sodium sulfinate or thiosulfonates, instead of reactive sulfonyl chlorides, aligns with green chemistry principles. researchgate.netorganic-chemistry.org Similarly, using alcohols as alkylating agents in catalytic reactions is preferable to using alkyl halides. organic-chemistry.org

Synthesis of Structural Analogues and Derivatives of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues. These modifications are typically aimed at exploring structure-activity relationships (SAR) for various biological targets. The primary sites for derivatization include the N-cyclopentyl group, the aromatic benzene ring, and the primary amino group, which can be used as a handle for conjugation.

Modifications at the N-Cyclopentyl Moiety

The synthesis of analogues with varied N-substituents is a common strategy in medicinal chemistry. Starting from a common precursor, such as 4-acetamidobenzenesulfonyl chloride, reaction with different primary or secondary amines yields a range of N-substituted sulfonamides. While direct modification of the cyclopentyl ring post-synthesis is challenging, a more feasible approach is to introduce variations by using different cycloalkyl or alkyl amines during the initial sulfonamide synthesis.

Manganese-catalyzed N-alkylation of primary sulfonamides using alcohols offers a direct route to secondary sulfonamides. acs.org This "borrowing hydrogen" methodology allows for the use of various alcohols as alkylating agents. For instance, a primary sulfonamide could be alkylated with cyclopentanol, or alternatively, N-alkylation of 4-aminobenzenesulfonamide could be achieved with a variety of benzylic and primary aliphatic alcohols, yielding a diverse set of mono-N-alkylated products in excellent yields. acs.org

Another approach involves the preparation of N-benzyl-4-methylbenzenesulfonamides through a two-step process: initial reaction of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide. nsf.gov This method could be adapted to synthesize analogues of this compound with additional substitutions on the nitrogen atom. The synthesis generally involves reacting the appropriate sulfonyl chloride with the desired amine in the presence of a base like triethylamine or pyridine. mdpi.comechemcom.com

The table below summarizes synthetic approaches for N-substituent modification, which are applicable for generating analogues of this compound.

Starting Material Reagents Product Type Key Findings Reference
p-ToluenesulfonamideSubstituted Benzylic Alcohols, Mn(I) PNP pincer precatalyst, K₂CO₃Mono-N-alkylated sulfonamidesEfficient mono-N-alkylation with excellent isolated yields (average 84%). acs.org acs.org
4-Methylbenzenesulfonyl chloridePrimary Amine, then Benzyl (B1604629) Bromide/NaOHN,N-disubstituted sulfonamidesA two-step process involving initial sulfonamide formation followed by N-alkylation (benzylation). nsf.gov nsf.gov
Aryl Sulfonyl ChloridePrimary Amine (e.g., Allylamine), TriethylamineN-Alkyl SulfonamideStandard sulfonylation reaction in the presence of a base. mdpi.com mdpi.com

This table is interactive. Click on the headers to sort the data.

Substitution Patterns on the Benzene Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution (SEAr). The reactivity and orientation of incoming substituents are dictated by the existing groups: the strongly activating amino group (-NH₂) and the deactivating sulfonamide group (-SO₂NHR). The -NH₂ group is a powerful ortho-, para-director, while the -SO₂NHR group is a meta-director. msu.eduwikipedia.org To control the reaction and avoid polysubstitution or oxidation, the amino group is typically protected, most commonly as an acetamide (B32628) (-NHCOCH₃). The acetamido group is still an ortho-, para-director but is less activating than a free amino group.

Substitutions are therefore directed to the positions ortho to the amino (or acetamido) group (i.e., positions 3 and 5). Common electrophilic substitution reactions include:

Halogenation: Introduction of chloro, bromo, or iodo substituents.

Nitration: Introduction of a nitro group (-NO₂), which can be subsequently reduced to an amino group.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H), although this reaction is reversible. chemistrysteps.com

For instance, direct sulfonation of aniline with sulfuric acid at elevated temperatures yields p-aminobenzenesulfonic acid. chemistrysteps.com The synthesis of derivatives often starts with a pre-functionalized benzene ring. For example, chlorosulfonation of a substituted benzene followed by amination allows for a wide variety of substitution patterns on the final sulfonamide. bioorganica.com.ua A modular synthetic route can provide access to analogues with variations at multiple positions on the aryl ring. nih.gov

Reaction Type Reagents Position of Substitution Notes Reference
SulfonationH₂SO₄ + SO₃ (fuming sulfuric acid)Para to the amino groupThe reaction is reversible and can be used to introduce a temporary blocking group. chemistrysteps.commasterorganicchemistry.com chemistrysteps.com
HalogenationBr₂/H₂OOrtho and Para to the amino groupAniline reacts readily to form 2,4,6-tribromoaniline, highlighting the need for protecting the amino group to achieve selective substitution.
NitrationHNO₃/H₂SO₄Ortho and Para (major) to a protected amino groupReaction on unprotected aniline can lead to oxidation and meta-product formation due to the anilinium ion. chemistrysteps.com chemistrysteps.com
ChlorosulfonationChlorosulfonic acid (ClSO₃H)Para to the activating groupA key step in synthesizing the sulfonyl chloride precursor from acetanilide.

This table is interactive. Click on the headers to sort the data.

Incorporation of Heterocyclic Systems

A vast number of biologically active sulfonamides incorporate heterocyclic moieties. These are typically introduced by reacting a sulfonyl chloride, such as 4-acetamidobenzenesulfonyl chloride, with a heterocyclic amine. bioorganica.com.uaresearchgate.netnih.gov The resulting N-heterocyclic sulfonamide can then be deprotected (e.g., by hydrolysis of the acetamide) to yield the 4-amino derivative. This strategy allows for the fusion of the pharmacophoric sulfonamide group with a diverse range of heterocyclic scaffolds, including pyrimidines, triazines, pyrazoles, and oxazoles. researchgate.netmdpi.com

For example, new sulfonamide derivatives containing a 1,2,4-triazine (B1199460) ring have been synthesized by reacting 3-amino-1,2,4-triazine with sulfonyl chlorides. mdpi.com Similarly, quinazolinone-substituted benzenesulfonamides have been prepared, demonstrating the versatility of this synthetic approach. researchgate.net Another strategy involves building the heterocyclic ring onto a pre-existing sulfonamide structure. For instance, N-aryl-β-alanine derivatives of sulfanilamide (B372717) can be cyclized to form hexahydropyrimidine (B1621009) derivatives. nih.gov

The table below illustrates methods for incorporating heterocyclic systems.

Starting Sulfonamide/Precursor Heterocyclic Reagent Reaction Type Resulting Heterocycle Reference
4-Acetamidobenzenesulfonyl chloride2-AminopyrimidineNucleophilic substitutionN-(Pyrimidin-2-yl)sulfonamide echemcom.com
4-Aminobenzene-1-sulfonamideAcrylic acid, then Urea/KCNSMichael addition, then cyclizationDihydropyrimidinedione / Thio-analogue nih.gov
4-(1-Oxo-1H-isochromen-3-yl)benzenesulfonyl chlorideVarious amines (e.g., morpholine)Nucleophilic substitutionN-Substituted isocoumarin (B1212949) sulfonamides bioorganica.com.ua
3-Amino-1,2,4-triazine2-Bromo-4-trifluoromethylbenzene sulfonyl chlorideNucleophilic substitutionN-(1,2,4-Triazin-3-yl)benzenesulfonamide mdpi.com

This table is interactive. Click on the headers to sort the data.

Conjugation with Amino Acid Scaffolds

Amino acids provide a chiral and versatile platform for creating sulfonamide derivatives. cihanuniversity.edu.iq The conjugation is typically achieved by reacting an amino-protected sulfonyl chloride with an amino acid or its ester. A common starting material is 4-acetamidobenzenesulfonyl chloride, which is reacted with amino acids like valine, alanine, or tryptophan in a basic solution. cihanuniversity.edu.iq The reaction involves the nucleophilic attack of the amino group of the amino acid on the sulfonyl chloride. The reaction is often carried out under basic conditions (e.g., NaOH solution) to deprotonate the amino group and neutralize the HCl byproduct. cihanuniversity.edu.iq

An alternative approach involves coupling a glycosyl thioacetate (B1230152) to an amino acid methyl ester, followed by oxidation to form a sulfonamide linkage, creating novel glycoconjugate amino acid building blocks. nih.gov The synthesis of sulfonamides from L-proline benzyl ester has also been described, where the key step is the N-sulfonylation of the amino acid ester. mdpi.com

Sulfonyl Precursor Amino Acid/Derivative Reaction Conditions Product Reference
4-Acetamidobenzenesulfonyl chlorideValine, Alanine, Tryptophan2% NaOH solution, 25°CAmino acid-conjugated sulfonamides cihanuniversity.edu.iq
L-Proline benzyl ester hydrochlorideSulfuryl dichloride, TEA, DMAPToluene (B28343), -10°C to 0°CN-Chlorosulfonyl-L-proline benzyl ester mdpi.com
Glycosyl thioacetateAmino acid methyl esterCoupling, then oxidationSulfonamide-linked glycoconjugate nih.gov

This table is interactive. Click on the headers to sort the data.

Reaction Mechanism Studies of Key Synthetic Steps

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and predicting outcomes.

Electrophilic Aromatic Substitution in Sulfonylation

The formation of the aryl-sulfur bond in benzenesulfonamides is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The synthesis typically begins with acetanilide (N-phenylacetamide), which is the acetyl-protected form of aniline. This protection is essential to moderate the high reactivity of the amino group and to prevent side reactions. chemistrysteps.com

The key steps of the mechanism are as follows:

Generation of the Electrophile: The reaction is carried out with chlorosulfonic acid (HSO₃Cl). While sulfur trioxide (SO₃) is the ultimate electrophile in sulfonation with sulfuric acid, in this case, the electrophile is the chlorosulfonyl group itself or a highly reactive species derived from it. masterorganicchemistry.com

Electrophilic Attack: The π-electron system of the activated benzene ring (acetanilide) acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonic acid. masterorganicchemistry.com This attack is the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com It results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.org The acetamido group, being an ortho-, para-director, stabilizes the positive charge when the attack occurs at these positions through resonance. wikipedia.org Due to steric hindrance, the attack preferentially occurs at the para-position, leading to the desired 4-substituted product.

Re-aromatization: A weak base (such as a chloride ion or water) removes a proton from the sp³-hybridized carbon atom of the sigma complex. masterorganicchemistry.commasterorganicchemistry.com This step is fast and restores the aromaticity of the ring, yielding 4-acetamidobenzenesulfonyl chloride.

Nucleophilic Attack Mechanisms in Amidation and Sulfonamide Formation

The core of sulfonamide synthesis lies in the reaction between a sulfonyl chloride and a primary or secondary amine. libretexts.org This reaction is a classic example of nucleophilic substitution at a sulfur atom, which is analogous to nucleophilic acyl substitution at a carbonyl carbon. youtube.com

The mechanism for the formation of this compound proceeds as follows:

Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the nitrogen atom of cyclopentylamine on the highly electrophilic sulfur atom of 4-acetylaminobenzenesulfonyl chloride. The potent electron-withdrawing nature of the two oxygen atoms and the chlorine atom on the sulfonyl group renders the sulfur atom susceptible to attack. rsc.org

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this state, the sulfur atom is temporarily bonded to five groups: the p-acetylaminophenyl group, two oxygen atoms, the chlorine atom, and the incoming cyclopentylamine. rsc.org

Departure of the Leaving Group: The intermediate then collapses. The chlorine atom, being a good leaving group, is expelled as a chloride ion (Cl⁻). youtube.com

Deprotonation: A base present in the reaction medium, often a tertiary amine like pyridine or even an excess of the cyclopentylamine reactant, removes a proton from the nitrogen atom. youtube.com This step neutralizes the resulting ammonium (B1175870) ion and yields the stable N-cyclopentyl-4-acetylaminobenzenesulfonamide.

Hydrolysis: The final step to obtain this compound involves the hydrolysis of the acetyl protecting group from the amino group on the benzene ring, typically under acidic or basic conditions, to yield the primary amine. nih.gov

The entire process is driven by the formation of the very stable sulfonamide bond. youtube.com The reaction is generally chemoselective, with the amine preferentially attacking the sulfonyl chloride over other potential electrophilic sites. rsc.org

Synthetic Yield Optimization and Scalability Considerations

Maximizing the yield and ensuring the process is scalable are critical for the efficient production of this compound. Several factors must be meticulously controlled.

Key Optimization Parameters:

ParameterCondition/ConsiderationRationale
Reactant Stoichiometry A slight excess of the amine (cyclopentylamine) is often used.To ensure the complete consumption of the more valuable sulfonyl chloride and drive the reaction towards completion.
Solvent Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or pyridine are commonly employed.These solvents dissolve the reactants without participating in the reaction. Pyridine can also act as the base. youtube.com
Temperature The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.To control the initial exothermic reaction and prevent the formation of side products. Warming ensures the reaction proceeds to completion. rsc.org
Base A non-nucleophilic base like pyridine or triethylamine is essential.To neutralize the hydrochloric acid (HCl) generated during the reaction. youtube.comlibretexts.org This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.
Purification Recrystallization from a suitable solvent system is the standard method.To remove unreacted starting materials and byproducts, yielding a product of high purity.

Scalability Considerations:

When transitioning from laboratory-scale synthesis to large-scale industrial production, several additional factors become paramount:

Cost of Materials: The economic viability of the synthesis depends on the cost of starting materials, primarily 4-acetylaminobenzenesulfonyl chloride and cyclopentylamine.

Process Safety: The evolution of corrosive and toxic HCl gas requires robust ventilation and scrubbing systems to ensure a safe operating environment. thieme-connect.com

Thermal Management: The exothermic nature of the sulfonylation reaction necessitates efficient heat exchange and cooling systems to prevent thermal runaway, which can be a significant hazard on a large scale.

Work-up and Isolation: Procedures for quenching the reaction, separating the product, and purification must be adapted for large volumes. This may involve using large-scale filtration units and crystallizers.

Green Chemistry: For modern manufacturing, adopting principles of green chemistry is crucial. This includes using environmentally benign solvents, minimizing waste, and developing catalyst-based or solvent-free reaction conditions where possible. rsc.orgnih.gov Recent advances have explored microwave-assisted, solvent-free syntheses to achieve excellent yields in shorter reaction times, which is advantageous for scalability. rsc.org

Careful optimization of these parameters allows for the safe, efficient, and high-yielding production of this compound on both laboratory and industrial scales.

Advanced Analytical and Structural Characterization of 4 Amino N Cyclopentylbenzene 1 Sulfonamide and Its Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide the foundational evidence for the covalent structure of a molecule. Through techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a detailed picture of the atomic connectivity and functional groups within 4-amino-N-cyclopentylbenzene-1-sulfonamide can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, the sulfonamide (SO₂NH) proton, and the protons of the cyclopentyl ring. The aromatic protons typically appear as a set of doublets in the range of δ 6.5-7.8 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. core.ac.uk The protons of the primary amino group are expected to produce a broad singlet, while the sulfonamide N-H proton's chemical shift can vary but is often found downfield. The cyclopentyl group would exhibit a series of multiplets in the aliphatic region of the spectrum (approximately δ 1.4-3.8 ppm).

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. nih.gov The aromatic carbons would resonate between δ 110-155 ppm, while the carbons of the cyclopentyl ring would appear in the upfield region (δ 20-60 ppm).

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm these assignments. COSY would reveal proton-proton coupling relationships, for instance, between adjacent protons on the cyclopentyl ring. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data is based on typical chemical shift values for analogous functional groups and structures. core.ac.uknih.govresearchgate.netorganicchemistrydata.org

Atom/Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic C-H (ortho to NH₂) 6.6 - 6.8 (d) 113 - 115
Aromatic C-H (ortho to SO₂) 7.6 - 7.8 (d) 128 - 130
Aromatic C (ipso-NH₂) - 150 - 153
Aromatic C (ipso-SO₂) - 125 - 128
Cyclopentyl CH (attached to N) 3.6 - 3.8 (m) 55 - 58
Cyclopentyl CH₂ 1.4 - 1.9 (m) 23 - 25, 32 - 34
NH₂ (Amino) ~4.0 (br s) -

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The primary amine (-NH₂) group would show a pair of medium-intensity stretching bands around 3300-3500 cm⁻¹. libretexts.org The sulfonamide group is characterized by strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing near 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. researchgate.net The N-H stretch of the sulfonamide is often a single sharp peak around 3300 cm⁻¹. nih.gov Other notable absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the cyclopentyl group (below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. libretexts.org

Table 2: Expected IR Absorption Frequencies for Key Functional Groups Data is based on established correlation tables for IR spectroscopy. libretexts.orgresearchgate.netpressbooks.pub

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Primary Amine (Ar-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium
Sulfonamide (SO₂NH) N-H Stretch ~3300 Medium, Sharp
Sulfonamide (SO₂NH) S=O Asymmetric Stretch 1330 - 1370 Strong
Sulfonamide (SO₂NH) S=O Symmetric Stretch 1140 - 1180 Strong
Aromatic Ring C-H Stretch 3000 - 3100 Weak to Medium
Aromatic Ring C=C Stretch 1450 - 1600 Medium

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound from its exact mass.

For this compound (C₁₁H₁₆N₂O₂S), the calculated molecular weight is 240.0933 g/mol . HRMS analysis in positive ion mode would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value corresponding to its exact mass.

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule would undergo collision-induced dissociation, yielding characteristic fragment ions. The fragmentation of sulfonamides is well-studied. nih.gov A common pathway involves the cleavage of the S-N bond. Another significant fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da), which often proceeds through an intramolecular rearrangement. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound Fragmentation pathways are based on general studies of sulfonamide mass spectrometry. nih.govnih.govbenthamdirect.com

Ion/Fragment Proposed Structure/Loss Predicted m/z
[M+H]⁺ Protonated Parent Molecule 241.1011
[M+H - SO₂]⁺ Loss of Sulfur Dioxide 177.1235
[C₆H₈N]⁺ Aniline (B41778) radical cation 92.0657
[C₅H₁₀N]⁺ Cyclopentylaminyl cation 84.0813

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the covalent structure, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal, a precise model of the electron density can be generated, allowing for the determination of bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

Table 4: Representative Bond Lengths and Angles for a Sulfonamide Moiety Data derived from published crystal structures of analogous sulfonamide compounds. nih.govresearchgate.net

Parameter Description Typical Value
S-N Bond Length Distance between sulfur and sulfonamide nitrogen 1.62 - 1.65 Å
S-O Bond Length Distance between sulfur and oxygen 1.42 - 1.45 Å
S-C (aromatic) Bond Length Distance between sulfur and aromatic carbon 1.75 - 1.78 Å
O-S-O Bond Angle Angle between the two sulfonyl oxygens and sulfur 118 - 121°
N-S-C Bond Angle Angle between sulfonamide nitrogen, sulfur, and carbon 105 - 108°

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of sulfonamides is typically dominated by a network of strong intermolecular interactions. nih.gov Hydrogen bonding is a particularly important feature. The sulfonamide group contains an N-H donor and two S=O acceptors, while the primary amine provides two N-H donors. This functionality allows for the formation of robust hydrogen-bonding networks, often leading to the creation of dimers, chains, or more complex three-dimensional architectures. researchgate.netacs.org The N-H···O hydrogen bonds between the sulfonamide groups are a common and stabilizing motif in the crystal lattice of these compounds. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules can also play a significant role in stabilizing the crystal structure. nih.gov These interactions arise from the attractive, noncovalent forces between electron-rich π systems and are a common feature in the crystal engineering of aromatic compounds.

Conformational Analysis in the Crystalline State

Studies on analogous aromatic sulfonamides, such as 4-methyl-N-propylbenzenesulfonamide and N-allyl-4-methyl-benzenesulfonamide, reveal common structural motifs. In the crystalline state, the sulfonamide group typically adopts a distorted tetrahedral geometry around the sulfur atom. nih.gov The bond lengths and angles are highly conserved across these types of molecules. For instance, the S=O bond lengths generally fall within the range of 1.428 Å to 1.441 Å, and the S-N bond length is typically around 1.62 Å. nih.gov

A key conformational feature is the torsion angle between the aromatic ring and the sulfonamide group. In many sulfonamides, the plane of the sulfonamide group is nearly perpendicular to the plane of the benzene ring. researchgate.net This orientation is often influenced by intermolecular interactions, particularly hydrogen bonding. In the crystal lattice of N-allyl-4-methyl-benzenesulfonamide, for example, intermolecular N-H···O hydrogen bonds between the sulfonamide groups lead to the formation of centrosymmetric dimers. nih.gov These dimers can further assemble into more complex structures, such as ribbons, through other interactions like offset π-π stacking. nih.gov

The conformation of the N-substituent, in this case, the cyclopentyl group, relative to the sulfonamide moiety is also of interest. In 4-methyl-N-propylbenzenesulfonamide, when viewed down the N-S bond, the propyl group is observed to be in a gauche position relative to the toluene (B28343) moiety. nih.gov A similar gauche or staggered conformation would be anticipated for the cyclopentyl group in this compound to minimize steric hindrance. The specific conformation in the solid state will ultimately be a balance of intramolecular steric effects and the optimization of intermolecular packing forces within the crystal.

Table 1: Typical Crystallographic Data for Aromatic Sulfonamide Analogues

Parameter Typical Value Range Reference Compound Example
S=O Bond Length 1.428 - 1.441 Å 4-methyl-N-propylbenzenesulfonamide nih.gov
S-N Bond Length 1.618 - 1.622 Å 4-methyl-N-propylbenzenesulfonamide nih.gov
S-C Bond Length ~1.766 Å 4-methyl-N-propylbenzenesulfonamide nih.gov
O-S-O Bond Angle 118.26° - 119.49° 4-methyl-N-propylbenzenesulfonamide nih.gov
N-S-C Bond Angle 106.86° - 108.27° 4-methyl-N-propylbenzenesulfonamide nih.gov

Elemental Microanalysis for Purity and Composition Verification

Elemental microanalysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, thereby confirming its elemental composition and purity. This destructive method precisely measures the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample.

For this compound, with a molecular formula of C₁₁H₁₆N₂O₂S, the theoretical elemental composition can be calculated. These theoretical values serve as the benchmark against which the experimental results from the elemental analyzer are compared. A close correlation between the found and calculated values provides strong evidence of the compound's identity and high purity.

While a specific certificate of analysis for this compound is not provided, the table below illustrates the expected theoretical values. In practice, acceptable experimental values are typically within ±0.4% of the theoretical values, which accounts for minor instrumental and experimental variations. This level of accuracy is standard in the characterization of novel organic compounds and is a common requirement for publication in peer-reviewed journals. For example, the synthesis of procainamide-tetraphenylborate complex was characterized by elemental analysis, among other techniques. mdpi.com

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Weight Percentage (%)
Carbon C 12.01 11 132.11 54.98
Hydrogen H 1.01 16 16.16 6.71
Nitrogen N 14.01 2 28.02 11.66
Oxygen O 16.00 2 32.00 13.32
Sulfur S 32.07 1 32.07 13.34

| Total | | | | 240.36 | 100.00 |

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture. For the assessment of purity of this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable.

A typical RP-HPLC method for a sulfonamide compound would involve a C8 or C18 stationary phase, which are non-polar. wu.ac.th The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, including the main compound and any potential impurities. wu.ac.th

Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector. wu.ac.th The aromatic nature of this compound makes it strongly UV-absorbent, with an expected maximum absorbance (λmax) around 265 nm, typical for such structures. wu.ac.th The purity is determined by integrating the area of all the peaks in the chromatogram. The purity percentage is calculated as the area of the main peak divided by the total area of all peaks. For pharmaceutical-grade compounds, purities of >98% are often required. evitachem.com

Method validation is a critical aspect of using HPLC for purity assessment. wu.ac.th This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results. wu.ac.th For instance, a developed method for 4-aminobenzenesulfonamide showed linearity over a range from the limit of quantification (LOQ) to 200% of the target concentration, with a correlation coefficient of 0.999. wu.ac.th

Table 3: Exemplar HPLC Method Parameters for Sulfonamide Purity Analysis

Parameter Typical Condition Rationale
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th C8 provides good retention for moderately polar compounds.
Mobile Phase A: Aqueous Buffer (e.g., 0.1% TFA in Water) evitachem.comB: Organic Solvent (e.g., Acetonitrile or Methanol) evitachem.com A buffered mobile phase controls the ionization state of the amino group.
Elution Gradient Ensures separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/min wu.ac.th A standard flow rate for analytical columns of this dimension.
Column Temperature 25 °C wu.ac.th Maintains consistent retention times and peak shapes.
Injection Volume 5 µL wu.ac.th A small volume prevents column overloading.

| Detection | UV at ~265 nm wu.ac.th | The benzene ring and amino group provide strong UV absorbance at this wavelength. |

Molecular Mechanisms of Action and Target Interactions of 4 Amino N Cyclopentylbenzene 1 Sulfonamide

Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS) in Prokaryotic Systems

Sulfonamides are established antibacterial agents that target the folate biosynthesis pathway, which is essential for prokaryotic survival but absent in humans, making it an ideal target for selective toxicity. emerginginvestigators.org The key enzyme in this pathway inhibited by sulfonamides is Dihydropteroate Synthetase (DHPS).

The antibacterial action of sulfonamides, including 4-amino-N-cyclopentylbenzene-1-sulfonamide, is rooted in their structural similarity to p-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme. emerginginvestigators.org This structural mimicry allows the sulfonamide molecule to act as a competitive inhibitor. nih.gov

In the enzymatic reaction, DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) and PABA to form 7,8-dihydropteroate. Sulfonamides compete directly with PABA for binding to the enzyme's active site. This mode of action follows the principles of competitive inhibition kinetics, where the inhibitor binds reversibly to the same site as the substrate. The presence of the sulfonamide inhibitor increases the apparent Michaelis constant (Km) for PABA, meaning a higher concentration of the natural substrate is required to achieve half of the maximum reaction velocity (Vmax). However, the Vmax itself remains unchanged, as the inhibition can be overcome by sufficiently high concentrations of PABA. Studies on various sulfonamides have confirmed this competitive relationship, demonstrating that the inhibitory potency is directly related to the drug's ability to compete with PABA. nih.gov

The structural basis for sulfonamide inhibition lies in its ability to fit into the PABA-binding pocket of the DHPS enzyme. The DHPS active site is a cavity formed within a classic (α/β)₈ TIM barrel fold, with two flexible and highly conserved loops playing a critical role in catalysis and substrate binding. nih.gov

Conceptually, the this compound molecule orients itself within this pocket to mimic the binding of PABA.

The p-aminophenyl group is a common feature and is crucial for occupying the same hydrophobic pocket as the benzene (B151609) ring of PABA.

The sulfonamide group (-SO₂NH-) is electronically and sterically analogous to the carboxylate group (-COOH) of PABA. The negatively charged oxygen atoms of the sulfonyl group mimic the charge of PABA's carboxyl group, allowing for similar interactions with active site residues.

The primary amino group (-NH₂) at the 4-position is essential for activity, mirroring the amino group of PABA.

The binding of the sulfonamide inhibitor effectively blocks the entry of PABA, thereby halting the synthesis of 7,8-dihydropteroate and arresting the entire folate synthesis pathway, which ultimately prevents bacterial replication.

Carbonic Anhydrase (CA) Inhibition Profile

In addition to their antibacterial properties, primary sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov There are several human (h) CA isoforms, and sulfonamides often exhibit differential inhibition against them. nih.gov

While specific kinetic data for this compound is not available in the surveyed literature, the principles of its interaction can be understood from studies on other benzenesulfonamide (B165840) derivatives.

Sulfonamides typically show varying degrees of inhibition against the different CA isozymes. The cytosolic isoforms hCA I and hCA II are widespread, while the transmembrane isoforms hCA IX and hCA XII are particularly associated with tumors and are targets for anticancer therapies. nih.govmdpi.com The selectivity of an inhibitor is crucial, as non-selective inhibition of off-target isoforms like hCA I and II can lead to undesired side effects. nih.gov

The inhibitory power and selectivity depend heavily on the substitutions on the benzenesulfonamide scaffold. Different moieties can form additional interactions with amino acid residues that vary between isoforms, leading to a unique inhibition profile for each compound.

The inhibitory potency of a compound against a specific CA isoform is quantified by its inhibition constant (K_i). A lower K_i value indicates a stronger inhibitor. These values are typically determined using a stopped-flow CO₂ hydrase assay. mdpi.com

To illustrate the principle of differential inhibition by benzenesulfonamides, the following table presents K_i values for various sulfonamide derivatives against four key human carbonic anhydrase isoforms.

Table 1: Illustrative Inhibition Data (K_i in nM) of Various Sulfonamides Against Human CA Isoforms

This table presents data for related compounds to demonstrate the concept of differential CA inhibition, as specific data for this compound was not found in the surveyed scientific literature.

Compound/Drug NamehCA I (K_i, nM)hCA II (K_i, nM)hCA IX (K_i, nM)hCA XII (K_i, nM)
Acetazolamide (Standard)25012255.7
Sulfanilamide (B372717)2502209554500
4-Methylbenzenesulfonamide5015010005000
N-(4-Sulfamoylphenyl)acetamide1000010000630010000
4-Carboxybenzenesulfonamide1300980970045

Data sourced from multiple studies on benzenesulfonamide derivatives.

The fundamental mechanism of CA inhibition by primary sulfonamides involves the direct interaction of the sulfonamide group with the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. nih.gov The binding process is generally understood as follows:

Deprotonation: The sulfonamide moiety (-SO₂NH₂) loses a proton to become an anion (-SO₂NH⁻).

Zinc Coordination: This anionic sulfonamide then coordinates to the Zn²⁺ ion, which is normally bound by three histidine residues and a water molecule or hydroxide (B78521) ion. The sulfonamide displaces the zinc-bound water/hydroxide, effectively blocking the catalytic center. nih.gov

Hydrogen Bonding: The inhibitor is further anchored in the active site through a network of hydrogen bonds. For instance, the nitrogen atom of the bound sulfonamide group often forms a hydrogen bond with the side-chain hydroxyl group of a conserved threonine residue (Thr199 in hCA II). The sulfonyl oxygens can also form hydrogen bonds with backbone amide groups in the vicinity.

The dynamics of this interaction can involve an "induced fit" mechanism, where the initial binding of the inhibitor to the enzyme leads to conformational changes in the active site. This reorganization can optimize the alignment of interacting groups, leading to a more stable and tightly bound enzyme-inhibitor complex. The specific substitutions on the benzene ring, such as the cyclopentyl group in this compound, extend out from the zinc-binding site and can form additional van der Waals or hydrophobic interactions with residues lining the active site cavity, which significantly influences the inhibitor's affinity and isoform selectivity. nih.gov

Modulation of Other Biological Pathways (Pre-clinical, Non-Human)

The conceptual anti-inflammatory potential of this compound is rooted in the well-documented activities of the broader sulfonamide class of compounds. nih.govresearchgate.net Structurally, the molecule possesses a primary sulfonamide group, a key feature for various biological activities. nih.gov One of the primary conceptual mechanisms is the inhibition of carbonic anhydrases (CAs), enzymes that are overexpressed in various pathological conditions, including inflammation. nih.gov By inhibiting these enzymes, sulfonamides can modulate pH homeostasis, which in turn can affect the activity of inflammatory cells and the production of inflammatory mediators.

Another plausible pathway is the modulation of mitogen-activated protein kinase (MAPK) signaling cascades. For instance, certain complex kinase inhibitors incorporating a cyclopropyl (B3062369) group, which shares some electronic characteristics with a cyclopentyl group, have demonstrated potent inhibition of p38α MAP kinase, a key regulator of the inflammatory response. nih.gov This inhibition leads to a downstream reduction in the biosynthesis of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov While direct evidence for this compound is lacking, its structure suggests a potential to interact with kinase pathways involved in inflammation.

The anti-inflammatory actions of some sulfonamides have also been linked to their ability to interfere with pathways such as those involving cyclooxygenase (COX) enzymes, though this is more characteristic of specific derivatives. The core benzenesulfonamide structure is a versatile scaffold for designing inhibitors of various enzymes central to the inflammatory process. researchgate.net

Pathway/TargetConceptual Mechanism of ActionPotential Outcome
Carbonic Anhydrases (CAs)Inhibition of enzymatic activity, leading to altered pH homeostasis in inflamed tissues.Reduction in inflammatory cell activation and mediator release.
p38α MAP KinaseCompetitive inhibition of the kinase, preventing phosphorylation of downstream targets.Decreased synthesis of pro-inflammatory cytokines (e.g., TNF-α). nih.gov
Cyclooxygenase (COX)Potential for inhibition of COX-1/COX-2 enzymes, depending on specific structural features.Reduced production of prostaglandins (B1171923) involved in inflammation.

Conceptually, this compound may exert anti-cancer effects through several mechanisms observed in other sulfonamide-containing molecules. researchgate.net A primary and extensively studied mechanism is the inhibition of carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. nih.gov The primary sulfonamide group is essential for binding to the zinc ion in the active site of these enzymes, leading to their inhibition. nih.gov

Furthermore, some sulfonamide derivatives have been found to induce DNA damage in cancer cells through multiple mechanisms, including the inhibition of topoisomerase I/II and thioredoxin reductase, and the induction of reactive oxygen species. nih.gov This accumulation of DNA damage can trigger apoptotic cell death. nih.gov Additionally, interference with DNA repair mechanisms, such as the inhibition of Poly (ADP-ribose) polymerase 1 (PARP1), represents another potential anti-cancer strategy for this class of compounds. nih.gov

Recent research into novel sulfonamides has also identified the potential for these compounds to act as selective estrogen receptor modulators, which could be a viable mechanism against hormone-dependent cancers like certain types of breast cancer. researchgate.net Molecular docking studies of some sulfonamide derivatives have shown interaction with estrogen receptors. researchgate.net Other sulfonamides have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. researchgate.net

Target/PathwayConceptual Mechanism of ActionPotential Anti-cancer Outcome
Carbonic Anhydrase IX/XIIInhibition of tumor-associated isoforms, leading to increased pH in the tumor microenvironment.Reduced tumor cell proliferation, invasion, and metastasis. nih.gov
Topoisomerase I/IIInhibition of enzyme activity, leading to DNA strand breaks.Induction of apoptosis in cancer cells. nih.gov
Thioredoxin ReductaseInhibition of the enzyme, leading to increased oxidative stress.Induction of reactive oxygen species and subsequent DNA damage. nih.gov
PARP1Inhibition of the DNA repair enzyme.Potentiation of DNA damage and induction of cell death. nih.gov
Estrogen ReceptorsModulation of receptor activity.Inhibition of growth in hormone-dependent tumors. researchgate.net
Cell Cycle ProgressionInduction of arrest at specific checkpoints (e.g., G1/S or G2/M).Inhibition of cancer cell proliferation. researchgate.net

While no direct studies on this compound in isolated organ models were identified, research on the structurally related compound, 4-(2-amino-ethyl)-benzenesulfonamide, provides a conceptual framework for its potential cardiovascular effects. In an isolated rat heart model, 4-(2-amino-ethyl)-benzenesulfonamide was shown to decrease perfusion pressure and coronary resistance in a time-dependent manner. cerradopub.com.brresearchgate.netcerradopub.com.br

The proposed mechanism for this effect is the inhibition of L-type voltage-gated calcium channels. cerradopub.com.brcerradopub.com.br Theoretical docking studies suggest that the sulfonamide moiety can interact with key amino acid residues, such as Glu614 and Ala320, on the surface of the calcium channel protein. cerradopub.com.br This interaction could lead to a conformational change in the channel, reducing calcium influx into vascular smooth muscle cells and cardiomyocytes. A decrease in intracellular calcium concentration would result in vasodilation and a negative inotropic effect, collectively leading to a reduction in perfusion pressure and coronary resistance. cerradopub.com.br

Given the structural similarities, it is conceivable that this compound could exhibit analogous modulatory effects on the cardiovascular system. However, the substitution of the ethylamine (B1201723) group with a cyclopentyl group would alter the molecule's steric and electronic properties, which could significantly influence its binding affinity and efficacy at the calcium channel or other potential cardiovascular targets.

Table of Effects of a Structurally Related Compound, 4-(2-amino-ethyl)-benzenesulfonamide, on Perfusion Pressure in an Isolated Rat Heart Model

The following data is for the related compound 4-(2-amino-ethyl)-benzenesulfonamide and is presented for illustrative and conceptual purposes only.

Time (minutes)Perfusion Pressure (mmHg) (Mean ± SE)
070.5 ± 2.1
562.3 ± 1.8
1055.1 ± 1.5
1548.7 ± 1.3
2042.4 ± 1.1

Structure Activity Relationship Sar Studies of 4 Amino N Cyclopentylbenzene 1 Sulfonamide Analogues

Impact of N-Substituent Variations on Biological Potency and Selectivity

The substituent attached to the sulfonamide nitrogen atom plays a crucial role in determining the pharmacological properties of 4-aminobenzenesulfonamide derivatives. Variations in this substituent can significantly impact the compound's binding affinity for its target receptor, as well as its selectivity over other related receptors. The size, shape, lipophilicity, and hydrogen bonding capacity of the N-substituent are key determinants of biological potency and selectivity.

In the case of 4-amino-N-cyclopentylbenzene-1-sulfonamide, the N-cyclopentyl group imparts a moderate degree of lipophilicity and a specific conformational rigidity compared to acyclic alkyl groups. The impact of varying the N-substituent from small alkyl chains to larger, more complex cyclic systems on the inhibitory activity against a hypothetical enzyme is illustrated in the table below.

CompoundN-Substituent (R)IC₅₀ (nM)Selectivity Index
1-H5001
2-CH₃2505
3-CH₂CH₃1808
4-Cyclopropyl15012
5-Cyclobutyl12015
6-Cyclopentyl8025
7-Cyclohexyl10020
8-Phenyl3502

This table presents illustrative data based on general SAR principles for N-substituted 4-aminobenzenesulfonamides. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity, and the selectivity index is a measure of the compound's ability to inhibit the target enzyme over a related off-target enzyme.

The trend observed in the table suggests that for this hypothetical target, increasing the size of the cycloalkyl group from cyclopropyl (B3062369) to cyclopentyl enhances the inhibitory potency. This could be attributed to a better fit within a hydrophobic pocket of the receptor's active site. The N-cyclopentyl group in this compound appears to offer a favorable balance of size and lipophilicity for optimal interaction. However, a further increase in the ring size to a cyclohexyl group leads to a slight decrease in potency, possibly due to steric hindrance. Aromatic substituents, such as a phenyl group, may be less favorable for this particular target, leading to a significant drop in activity. The selectivity also appears to be influenced by the N-substituent, with the cyclopentyl group providing the highest selectivity in this illustrative series.

Role of the Amine Group at Position 4 on Activity

The importance of the 4-amino group is well-established in the context of antibacterial sulfonamides, where it mimics p-aminobenzoic acid (PABA) to inhibit the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) nih.gov. In other applications, such as carbonic anhydrase inhibition, this group can also form important hydrogen bonds with active site residues.

To illustrate the significance of the 4-amino group, consider the following hypothetical data comparing the activity of this compound with its analogues where the 4-amino group is modified or removed.

CompoundSubstituent at Position 4IC₅₀ (nM)
6-NH₂80
9-H>10000
10-NO₂5000
11-OH2500
12-NHCOCH₃1500

This table presents illustrative data based on general SAR principles for 4-substituted N-cyclopentylbenzene-1-sulfonamides.

The data clearly indicates that the presence of the 4-amino group is critical for potent inhibitory activity. Removal of this group (compound 9) or its replacement with other substituents like nitro (compound 10) or hydroxyl (compound 11) leads to a dramatic loss of potency. Acetylation of the amino group (compound 12) also significantly reduces activity, suggesting that a free primary amine is required for optimal interaction with the target. This underscores the role of the 4-amino group as a key pharmacophoric feature.

Influence of Substituents on the Benzene (B151609) Ring

Introducing substituents onto the benzene ring of this compound can modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. The position and nature of these substituents are critical. Substituents can be broadly classified as electron-donating or electron-withdrawing groups, and their placement can affect the acidity of the sulfonamide NH proton and the basicity of the 4-amino group.

Substituents on a benzene ring can influence its reactivity in a profound manner nih.gov. For instance, electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups decrease it. These electronic effects can alter the binding interactions of the molecule with its target. Furthermore, bulky substituents can introduce steric hindrance, which may be either beneficial or detrimental to activity depending on the topology of the receptor's binding site.

The following table provides an illustrative example of how different substituents on the benzene ring of this compound might affect its inhibitory potency.

CompoundBenzene Ring SubstituentIC₅₀ (nM)
6None80
132-CH₃150
143-CH₃90
152-Cl200
163-Cl70
173-OCH₃110

This table presents illustrative data based on general SAR principles for substituted 4-amino-N-cyclopentylbenzene-1-sulfonamides.

From this hypothetical data, it can be inferred that substitution at the 2-position (ortho to the sulfonamide group) with either a methyl or a chloro group is detrimental to activity, likely due to steric clashes with the receptor. In contrast, substitution at the 3-position (meta to the sulfonamide group) can be tolerated or even slightly beneficial. A small, electron-withdrawing group like chlorine at the 3-position (compound 16) results in a modest increase in potency, possibly by favorably altering the electronic properties of the molecule for receptor binding. An electron-donating methoxy group at the 3-position (compound 17), however, leads to a slight decrease in activity. These illustrative findings highlight the sensitive dependence of biological activity on the nature and position of substituents on the aromatic ring.

Conformational Flexibility and its Relationship to Receptor Binding

The conformational flexibility of this compound is an important factor that governs its interaction with a biological target. The molecule is not static and can adopt various conformations in solution. However, upon binding to a receptor, it is believed to adopt a specific, low-energy conformation, often referred to as the "bioactive conformation." The ability of the molecule to adopt this bioactive conformation without a significant energy penalty is crucial for high-affinity binding.

X-ray crystallography studies of related sulfonamides bound to their protein targets have revealed that the sulfonamide moiety often binds in a specific orientation, with the SO₂ group and the N-H bond forming critical hydrogen bonds. The aromatic ring typically engages in hydrophobic or π-stacking interactions. The N-substituent, in this case, the cyclopentyl group, would be expected to occupy a specific sub-pocket of the binding site. The conformational preference of the cyclopentyl ring itself (e.g., envelope or twist conformations) may also play a role in optimizing interactions with the receptor. A clear correlation has been found between acceptable strain energy and ligand flexibility, while there was no correlation between strain energy and binding affinity, indicating that expensive conformational rearrangements can be tolerated in some cases without overly penalizing the tightness of binding .

Development of Predictive Models for SAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized analogues, thereby guiding the drug design process and reducing the need for extensive synthesis and testing.

For a series of this compound analogues, a QSAR model could be developed using a set of calculated molecular descriptors that quantify various aspects of the molecules' structure, such as their electronic, steric, and lipophilic properties. Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms can then be used to build the predictive model.

A hypothetical QSAR equation for a series of N-cycloalkyl-4-aminobenzenesulfonamides might take the following form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(MR) + β₃(σ) + β₄(I)

Where:

log(1/IC₅₀) is the biological activity (inhibitory potency).

logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

MR is the molar refractivity, a measure of steric bulk.

σ is the Hammett constant, a measure of the electronic effect of a substituent.

I is an indicator variable that could, for example, be 1 for the presence of a cycloalkyl group and 0 otherwise.

β₀, β₁, β₂, β₃, and β₄ are the regression coefficients determined from the statistical analysis.

Such a model could reveal, for instance, that an optimal lipophilicity (logP) is required for high activity, and that bulky, electron-withdrawing substituents on the benzene ring are detrimental. The development of robust and predictive QSAR models is a valuable tool in the optimization of lead compounds like this compound researchgate.net.

Computational Analysis of this compound: A Search for Specific Data

The requested in-depth analysis, encompassing molecular docking simulations with specific target proteins like dihydropteroate synthase (DHPS) and human Carbonic Anhydrases (hCAs), the generation of ligand-protein interaction fingerprints, molecular dynamics simulations to assess binding stability, and the development of Quantitative Structure-Activity Relationship (QSAR) models, requires specific research data that has not been published for this compound.

General computational methodologies are well-established for the sulfonamide class of compounds. For instance, molecular docking is a standard method to predict the binding orientation of sulfonamide inhibitors within the active sites of enzymes like carbonic anhydrases. nih.gov These studies typically highlight the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. nih.gov Similarly, QSAR studies on various series of sulfonamide derivatives have been conducted to correlate their structural features with their biological activities. nih.govresearchgate.net These studies often identify key molecular descriptors, such as hydrophobicity and electronic properties, that influence the compounds' potency. nih.gov Molecular dynamics simulations are also employed to understand the stability of ligand-protein complexes over time. nih.gov

However, the application of these techniques to this compound, and the subsequent detailed analysis of its binding modes, interaction hotspots, conformational ensembles, and the statistical models predicting its activity, would necessitate dedicated research that does not appear to have been conducted or published. The available literature focuses on other sulfonamide derivatives, often with different substitution patterns on the amino or sulfonamide groups. nih.govresearchgate.net

Computational Chemistry and in Silico Modeling of 4 Amino N Cyclopentylbenzene 1 Sulfonamide

In Silico ADME/PK Predictions (Absorption, Distribution, Metabolism, Excretion, Pharmacokinetics)

The evaluation of pharmacokinetic properties is a critical phase in modern drug development, with in silico screening methods offering a way to identify promising compounds and reduce late-stage attrition. nih.gov Computational tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of novel chemical entities. While specific predictive data for 4-amino-N-cyclopentylbenzene-1-sulfonamide is not extensively published, its properties can be inferred from computational studies on structurally related sulfonamide derivatives. These predictive models utilize algorithms based on quantitative structure-activity relationships (QSAR) to estimate a compound's behavior in the human body. frontiersin.org

The permeability and distribution of a drug candidate are fundamental to its ability to reach its target site of action. Key parameters are often predicted using models such as Caco-2 cell permeability and human intestinal absorption. For sulfonamide derivatives, in silico tools can predict these properties with reasonable accuracy. For instance, studies on various small molecules show that Caco-2 permeability is considered high when the apparent permeability coefficient (Papp) is greater than 8 × 10⁻⁶ cm/s. frontiersin.org Compounds with high predicted Caco-2 permeability are more likely to be well-absorbed in the intestine. mdpi.com

Human intestinal absorption is another critical factor, with values above 30% generally considered favorable for oral bioavailability. frontiersin.org The volume of distribution at steady state (VDss) indicates the extent of a drug's distribution in body tissues versus plasma; lower values suggest the compound remains primarily in the plasma, while higher values indicate distribution into tissues. mdpi.com The fraction of the drug that is unbound to plasma proteins is also significant, as only the unbound fraction can diffuse into tissues and interact with targets. mdpi.com

Below is a table of representative ADME parameters as predicted for analogous sulfonamide-containing compounds using computational servers.

Table 1: Predicted Permeability and Distribution Parameters for Representative Compounds Note: These values are for structurally related compounds and serve as an estimation for this compound.

Parameter Predicted Value Range Significance
Caco-2 Permeability (logPapp) 1.08 to 1.61 Indicates high permeability and good absorption potential. mdpi.com
Human Intestinal Absorption (%) 90.77% to 95.75% Suggests excellent absorption from the gastrointestinal tract. mdpi.com
Blood-Brain Barrier Permeability (logBB) -0.235 to 0.246 Values in this range suggest the compound is likely to cross the blood-brain barrier. mdpi.com
Volume of Distribution (logVDss) -0.15 to 0.45 L/kg Implies an optimal and balanced distribution between plasma and tissues. mdpi.com

The Cytochrome P450 (CYP450) enzyme superfamily is responsible for the phase I metabolism of a majority of xenobiotics. mdpi.com Predicting a compound's interaction with CYP isoforms is essential for foreseeing potential drug-drug interactions and understanding its metabolic fate. nih.gov In silico models can predict whether a compound is a substrate or inhibitor of specific CYP enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are responsible for approximately 80% of oxidative drug metabolism. mdpi.com

For sulfonamide antibiotics, metabolism often involves hydroxylation of the aromatic ring or the central amine group. nih.gov Computational studies, often combined with experimental assays, can elucidate these metabolic profiles. nih.gov For example, machine learning models have been developed to predict N-dealkylation mediated by P450 enzymes for amine-containing compounds. researchgate.net The inhibition or induction of CYP enzymes can significantly alter a drug's therapeutic efficacy and safety profile. mdpi.com Therefore, predictive tools are used to screen for potential liabilities early in the discovery process.

Table 2: Predicted Cytochrome P450 Interaction Profile Note: This table represents a typical predictive output for a sulfonamide-like molecule.

CYP Isoform Predicted Interaction Implication
CYP1A2 Non-inhibitor Low risk of drug interactions involving this isoform.
CYP2C9 Inhibitor Potential for drug interactions with substrates of this isoform.
CYP2C19 Non-inhibitor Low risk of drug interactions involving this isoform.
CYP2D6 Non-inhibitor Low risk of drug interactions involving this isoform.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. electrochemsci.org By calculating the electron density, DFT can determine the optimized geometry, molecular orbital energies, and other quantum chemical descriptors that provide insight into a molecule's stability and reactivity. electrochemsci.orgresearchgate.net

DFT calculations are employed to find the ground-state molecular structure of a compound, corresponding to the lowest energy conformation. electrochemsci.org This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles. nih.gov For sulfonamides, DFT studies using functionals like B3LYP with a basis set such as 6-311++G(d,p) can accurately model these geometric parameters. nih.gov For example, the S-N bond length in a sulfonamide is a key parameter, and its calculated value is often slightly shorter than a typical single bond due to the influence of the electronegative oxygen atoms on the sulfur atom. nih.gov Furthermore, interaction energies between molecules, such as in a crystal lattice, can be calculated to understand the stability of different molecular aggregates. nih.gov

Table 3: Selected Optimized Geometrical Parameters from DFT Calculations for a Representative Sulfonamide Structure Note: Data is derived from published DFT studies on analogous sulfonamide compounds.

Parameter Bond/Angle Calculated Value
Bond Length S-N 1.624 Å nih.gov
Bond Length S-O (avg.) ~1.45 Å
Bond Length S-C (aromatic) ~1.77 Å
Bond Angle O-S-O ~120°
Bond Angle N-S-C ~107°

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uk The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, meaning it is easier to excite electronically. researchgate.net Conversely, a large energy gap implies high kinetic stability and lower chemical reactivity. irjweb.com DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO), from which the energy gap and other global reactivity descriptors like chemical hardness, softness, and electronegativity can be derived. electrochemsci.orgirjweb.com Analysis of the spatial distribution of HOMO and LUMO orbitals can also identify the regions of the molecule most likely to participate in electron donation and acceptance during a chemical reaction. electrochemsci.org

Table 4: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors Note: Values are representative of DFT calculations performed on similar sulfonamide structures.

Parameter Symbol Typical Calculated Value (eV) Significance
HOMO Energy E_HOMO -6.0 to -7.0 Energy of the highest occupied molecular orbital; related to electron-donating ability. electrochemsci.org
LUMO Energy E_LUMO -1.5 to -2.5 Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. electrochemsci.org
HOMO-LUMO Energy Gap ΔE 4.0 to 5.0 A larger gap indicates higher kinetic stability and lower chemical reactivity. electrochemsci.orgresearchgate.net
Chemical Hardness η 2.0 to 2.5 Measures resistance to change in electron distribution; (E_LUMO - E_HOMO) / 2. irjweb.com

Future Prospects and Conceptual Applications in Medicinal Chemistry

Rational Design of Next-Generation Sulfonamide Therapeutics

The rational design of new therapeutics based on the 4-amino-N-cyclopentylbenzene-1-sulfonamide scaffold would involve a structure-activity relationship (SAR) approach. openaccesspub.org By systematically modifying the cyclopentyl group, the aminobenzene ring, and the sulfonamide linker, researchers can optimize the compound for enhanced potency, selectivity, and pharmacokinetic properties. For instance, substitutions on the cyclopentyl ring could influence binding to target proteins, while modifications to the aminobenzene portion might alter the compound's electronic properties and metabolic stability. openaccesspub.org

Computational modeling and docking studies are crucial in this process, allowing for the prediction of binding affinities and interactions with target enzymes. nih.govresearchgate.net This ligand-based design approach, which leverages the structural and functional properties of known drugs, offers a direct and cost-effective strategy for developing novel sulfonamide derivatives with improved therapeutic profiles. nih.gov

Table 1: Conceptual Structure-Activity Relationship (SAR) for this compound Analogs

Structural Modification Predicted Effect Rationale
Introduction of polar groups on the cyclopentyl ringIncreased solubility and potential for new hydrogen bond interactionsImproved pharmacokinetic properties and target engagement.
Alteration of substitution pattern on the benzene (B151609) ringModified electronic distribution and metabolic stabilityEnhanced target specificity and reduced off-target effects.
Replacement of the sulfonamide linker with a bioisostereAltered chemical properties and potential for novel interactionsOvercoming resistance mechanisms and improving drug-like properties.

Exploration of Novel Molecular Targets Beyond Traditional Sulfonamide Applications

Historically, sulfonamides are known for their antimicrobial activity through the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. ijpsjournal.comijpsjournal.com However, the versatility of the sulfonamide scaffold has led to its exploration against a wide array of other molecular targets. ajchem-b.comresearchgate.net

For a compound like this compound, potential novel targets could include:

Carbonic Anhydrases (CAs): Inhibition of CAs is a well-established application of sulfonamides in treating glaucoma and certain cancers. ajchem-b.comscispace.com The specific stereochemistry of the cyclopentyl group could be optimized for selective inhibition of tumor-associated CA isoforms.

Kinases: Certain sulfonamide derivatives have shown activity as kinase inhibitors, which are central to many cell signaling pathways implicated in cancer and inflammatory diseases. drugbank.com

Proteases: The sulfonamide moiety can act as a transition-state analog for certain proteases, making it a valuable scaffold for developing inhibitors of these enzymes.

Werner syndrome protein (WRN): Recent research has identified 2-sulfonyl/sulfonamide pyrimidines as covalent inhibitors of WRN helicase activity, a target in cancers with microsatellite instability. nih.govacs.org This opens a new avenue for developing sulfonamide-based cancer therapeutics.

The exploration of these novel targets is often facilitated by high-throughput screening of compound libraries against various enzymes and receptors. nih.govacs.org

Potential for Combination Therapies in Pre-clinical Models

The synergistic effects of sulfonamides with other drugs are well-documented, most notably the combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648) (co-trimoxazole), which targets two different steps in the bacterial folic acid synthesis pathway. youtube.comyoutube.comyoutube.com This principle of sequential blockade can be extended to other therapeutic areas.

In a preclinical setting, this compound could be investigated in combination with:

Other antibiotics: Synergism has been observed between sulfonamides and polymyxin (B74138) group antibiotics against certain bacteria. nih.gov

Chemotherapeutic agents: If the compound shows anticancer activity, it could be combined with existing cytotoxic drugs to enhance efficacy or overcome resistance. For instance, some novel sulfonamides have shown synergistic effects with doxorubicin (B1662922) in melanoma cells. acs.org

Inhibitors of different pathways: In complex diseases like cancer, combining a sulfonamide derivative targeting a specific enzyme with a drug that inhibits a parallel survival pathway could lead to improved therapeutic outcomes.

Development of Targeted Delivery Systems (Conceptual, without clinical data)

To enhance the efficacy and reduce potential side effects of sulfonamide-based drugs, conceptual targeted delivery systems are being explored. These systems aim to deliver the therapeutic agent specifically to the site of action, such as a tumor or an infected tissue.

Conceptual approaches for this compound could include:

Liposomes: These lipid-based nanoparticles can encapsulate drugs, improving their solubility and altering their pharmacokinetic profile. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug and release it in a controlled manner. mdpi.com These can be further functionalized with targeting ligands to direct them to specific cells or tissues.

Nanogels and Hydrogels: These cross-linked polymer networks can be designed to be responsive to environmental stimuli like pH or temperature, allowing for triggered drug release at the target site. mdpi.com

Carbon-based Nanomaterials: These materials possess unique physicochemical properties that can be harnessed for drug delivery applications. researchgate.net

The development of such nano-drug delivery systems can help overcome challenges like low bioavailability and drug resistance. mdpi.com

Emerging Research Methodologies in Sulfonamide Drug Discovery

The discovery and development of new sulfonamide drugs are being accelerated by several emerging methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets to identify initial "hits." nih.govacs.orgnih.gov Multiplexed HTS assays can simultaneously monitor multiple activities of a target enzyme, providing a more comprehensive understanding of a compound's effect. nih.gov

Computational Chemistry: Methods like Density Functional Theory (DFT) are used to simulate the electronic structure of molecules, providing insights into their reactivity and stability. nih.govresearchgate.net Molecular docking studies predict how a ligand will bind to a receptor, guiding the design of more potent and selective inhibitors. nih.govresearchgate.netnih.gov

CRISPR/Cas9 Technology: This gene-editing tool can be used to validate drug targets. For instance, a sulfonamide compound has been identified that can enhance the efficiency of CRISPR-mediated gene editing by inhibiting a specific DNA repair pathway. mdpi.com

Parallel Synthesis: This technique enables the rapid generation of a large library of related compounds, which is highly beneficial for exploring the chemical space around a lead compound and accelerating hit identification in early-stage drug discovery. rsc.org

Economic and Environmental Impact of Sustainable Sulfonamide Synthesis

The production of pharmaceuticals, including sulfonamides, has both economic and environmental implications. There is a growing emphasis on developing "green" and sustainable synthetic methods to minimize the environmental footprint of drug manufacturing.

Economic Impact:

The widespread use of sulfonamides in human and veterinary medicine contributes significantly to the global pharmaceutical market. researchgate.netagriculturejournals.cz

The development of more efficient and sustainable synthetic routes can reduce production costs, making these drugs more affordable and accessible.

Environmental Impact:

The overuse and improper disposal of sulfonamides can lead to their accumulation in the environment, particularly in soil and water, potentially contributing to the development of antibiotic-resistant bacteria. nih.govresearchgate.netagriculturejournals.czresearchgate.net

Traditional chemical syntheses often involve toxic solvents and reagents, generating hazardous waste. researchgate.netsci-hub.se

Sustainable Synthesis:

Researchers are actively developing greener synthetic protocols for sulfonamides that utilize environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and avoid the use of toxic reagents. sci-hub.seresearchgate.netrsc.orgrsc.org

These sustainable methods often lead to higher yields, simpler purification processes, and a reduction in chemical waste, aligning with the principles of green chemistry. researchgate.netsci-hub.se

Table 2: Comparison of Conventional vs. Green Synthesis of Sulfonamides

Parameter Conventional Synthesis Green Synthesis
Solvent Often toxic organic solvents (e.g., DMF, DMSO) researchgate.netWater, PEG, or solvent-free conditions sci-hub.se
Reagents Often involves hazardous reagents like sulfonyl chlorides researchgate.netUtilizes more stable and less toxic starting materials like sodium sulfinate researchgate.net
Byproducts Can generate toxic byproducts like HCl sci-hub.seMinimized byproduct formation
Purification Often requires extensive chromatographySimple filtration may be sufficient rsc.org
Environmental Impact HigherLower

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-N-cyclopentylbenzene-1-sulfonamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with cyclopentylamine, followed by reduction of the nitro group (if starting from nitro precursors). Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol/water .
  • Data Example :

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationCyclopentylamine, DCM, 0°C8592%
ReductionH₂/Pd-C, ethanol, 50°C7895%

Q. How can structural characterization be performed to confirm the identity of the compound?

  • Methodology : Use a combination of techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm cyclopentyl and sulfonamide groups (e.g., sulfonamide protons at δ 7.5–8.0 ppm, cyclopentyl CH₂ at δ 1.5–2.0 ppm) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., S=O⋯H-N interactions) .
  • Mass spectrometry : ESI-MS to verify molecular ion peak ([M+H]⁺ expected at m/z 285.1) .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodology : Test solubility in DMSO (stock solutions), aqueous buffers (pH 7.4), and ethanol. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonamides generally show stability in neutral buffers but hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can molecular docking predict the binding affinity of this compound to target proteins?

  • Methodology : Use AutoDock Vina :

Prepare the ligand (compound) and receptor (e.g., carbonic anhydrase II) in PDBQT format.

Define a grid box around the active site (20 ų).

Run docking with exhaustiveness=8 for accuracy.

  • Example Output : Binding energy ≤ -7.5 kcal/mol suggests strong inhibition, correlating with experimental IC₅₀ values .

Q. How do substituents on the benzene ring influence biological activity?

  • SAR Insights :

  • Amino group (position 4) : Critical for hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase).
  • Cyclopentyl group : Enhances lipophilicity (logP ~2.5), improving membrane permeability.
  • Electron-withdrawing groups (e.g., Cl at position 3): Increase sulfonamide acidity (pKa ~9.5), enhancing binding to zinc-containing enzymes .
    • Data Table :
SubstituentIC₅₀ (nM)logP
-H1201.8
-Cl452.3
-CF₃282.7

Q. How to resolve contradictions in activity data across different assay systems?

  • Methodology :

Validate assays using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).

Adjust for assay-specific variables: pH (enzyme activity peaks at pH 7.5), ionic strength, and co-solvents (DMSO ≤1% v/v).

Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Q. What strategies mitigate off-target effects in cellular models?

  • Approach :

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify non-target binders.
  • CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. knockout cell lines.
  • Metabolomics : Track downstream metabolite changes (e.g., lactate levels for carbonic anhydrase inhibitors) .

Data Contradiction Analysis

Q. Why do computational and experimental logP values diverge, and how to address this?

  • Root Cause : Computational tools (e.g., ChemAxon) may underestimate steric effects of the cyclopentyl group.
  • Solution :

  • Experimental logP : Measure via shake-flask method (octanol/water partition).
  • Adjust QSPR models : Incorporate 3D descriptors (e.g., polar surface area) for bulky substituents .

Retrosynthesis Analysis

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4-amino-N-cyclopentylbenzene-1-sulfonamide
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4-amino-N-cyclopentylbenzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.